molecular formula C10H10F12MnO7 B570903 (3E)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one--manganese--water (2/1/3) CAS No. 123334-26-9

(3E)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one--manganese--water (2/1/3)

Cat. No.: B570903
CAS No.: 123334-26-9
M. Wt: 525.10 g/mol
InChI Key: AIFUSHZHSHRUAS-UTMFBWBUSA-N
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Description

Chemical Identity and Nomenclature

Manganese(II) hexafluoroacetylacetonate is a coordination complex that exists in several distinct forms, each characterized by different degrees of hydration and corresponding molecular compositions. The anhydrous form possesses the molecular formula C₁₀H₄F₁₂MnO₄ with a molecular weight of 471.05 grams per mole, while the trihydrate variant exhibits the formula C₁₀H₁₀F₁₂MnO₇ with a molecular weight of 525.10 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as bis(1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one) manganese, reflecting its coordination structure where two hexafluoroacetylacetonate ligands chelate to a central manganese(II) ion.

The Chemical Abstracts Service has assigned multiple registry numbers to different hydrated forms of this compound, with 123334-26-9 corresponding to one variant and 19648-86-3 representing another hydrated form. This nomenclatural complexity arises from the compound's tendency to incorporate varying amounts of water molecules into its crystal structure, a characteristic that significantly influences its physical properties and analytical behavior. The PubChem database recognizes the trihydrate form under CID 117060258, while the hydrate form is catalogued as CID 91658961.

The structural characterization reveals that both oxygen atoms of each hexafluoroacetylacetonate ligand coordinate to the manganese center, forming six-membered chelate rings characteristic of β-diketonate complexes. The InChI Key for the trihydrate form is AIFUSHZHSHRUAS-KZXGFQSYSA-N, providing a unique identifier for computational chemistry and database searches. The compound appears as yellow crystals or powder in its various hydrated states, with the trihydrate form exhibiting a melting point of 173 degrees Celsius.

Table 1: Molecular Properties of Manganese(II) Hexafluoroacetylacetonate Forms

Property Anhydrous Form Trihydrate Form Hydrate Form
Molecular Formula C₁₀H₄F₁₂MnO₄ C₁₀H₁₀F₁₂MnO₇ C₁₀H₆F₁₂MnO₅
Molecular Weight (g/mol) 471.05 525.10 489.07
CAS Registry Number 123334-26-9 Various 19648-86-3
Physical Appearance Yellow crystals Yellow powder Yellow crystals
Melting Point (°C) 248-250 173 Not specified

Historical Development of β-Diketonate Coordination Chemistry

The development of β-diketonate coordination chemistry represents one of the most significant achievements in organometallic chemistry, with acetylacetone serving as the foundational compound that established the entire field. Acetylacetone, chemically known as 2,4-pentanedione, exists in a dynamic equilibrium between its keto and enol tautomeric forms, with the enol form predominating due to intramolecular hydrogen bonding and conjugation effects. The discovery of this tautomeric behavior in the late 19th century laid the groundwork for understanding how β-diketones could function as chelating ligands through deprotonation of the enolic hydrogen.

The acetylacetonate anion, commonly represented as acac⁻, emerged as a bidentate ligand capable of forming remarkably stable six-membered chelate rings with virtually every metal in the periodic table. This universal coordination behavior stems from the resonance stabilization within the oxygen-carbon-carbon-carbon-oxygen framework, where both carbon-oxygen bonds achieve equivalent character with bond orders of approximately 1.5. The negative charge in the acetylacetonate anion is equally distributed between the two oxygen atoms, creating an optimal electronic environment for metal coordination.

Metal acetylacetonates gained prominence throughout the 20th century as researchers recognized their unique combination of thermal stability, solubility in organic solvents, and synthetic accessibility. These properties distinguished them from traditional metal halides and enabled their widespread application as catalyst precursors, nuclear magnetic resonance shift reagents, and reagents for organic synthesis. The development of industrial hydroformylation catalysts particularly benefited from the use of metal acetylacetonate complexes, which provided controlled release of catalytically active metal centers under specific reaction conditions.

The introduction of fluorinated β-diketones marked a revolutionary advancement in coordination chemistry, beginning with the synthesis of hexafluoroacetylacetone and its metal complexes. Fluorinated variants such as trifluoroacetylacetone and hexafluoroacetylacetonate offered enhanced volatility and thermal stability compared to their non-fluorinated counterparts, making them invaluable for applications requiring precise vapor transport and deposition. The electron-withdrawing nature of the trifluoromethyl groups significantly alters the electronic properties of the resulting metal complexes, often leading to enhanced Lewis acidity and modified redox behavior.

Research into heterometallic complexes based on fluorinated β-diketonates has revealed sophisticated coordination architectures that were previously inaccessible with conventional ligands. These studies have demonstrated that fluorinated β-diketones can act as both bridging and terminal ligands, enabling the construction of polynuclear assemblies with precisely controlled metal-metal separations and electronic communication pathways. The ability of fluorine atoms in the substituent framework to participate in secondary coordination interactions has opened entirely new dimensions in supramolecular chemistry and crystal engineering.

Role in Advanced Organometallic Chemistry Research

Manganese(II) hexafluoroacetylacetonate has emerged as a pivotal compound in multiple areas of advanced organometallic chemistry research, particularly in the development of novel materials synthesis techniques and the study of metal-ligand electronic interactions. In electron beam-induced deposition applications, manganese(II) hexafluoroacetylacetonate serves as a precursor for creating metallic manganese nanostructures with controlled morphology and composition. The electron-induced decomposition of the precursor proceeds through a two-stage mechanism, where initial electron bombardment leads to carbon monoxide formation and subsequent loss of carbon and oxygen atoms, while sustained irradiation results in further fluorine and hydrogen elimination.

The thermal decomposition behavior of manganese(II) hexafluoroacetylacetonate has been extensively studied using thermogravimetric analysis and mass spectrometry, revealing that the compound begins sublimation at approximately 200 degrees Celsius. This relatively low sublimation temperature, combined with the compound's thermal stability, makes it an excellent candidate for chemical vapor deposition and atomic layer deposition processes where precise control over metal delivery rates is essential. The vapor pressure characteristics follow the equation log P = 8.9661 - 4612.6/T, where P is expressed in pascals and T in Kelvin, enabling accurate prediction of evaporation rates under various processing conditions.

In the realm of heterometallic complex synthesis, manganese(II) hexafluoroacetylacetonate functions as both a building block and a reactive intermediate for constructing sophisticated molecular architectures. The compound's ability to undergo ligand exchange reactions while maintaining its coordination framework has enabled the synthesis of mixed-metal systems where manganese centers are coupled with lanthanide ions, creating materials with unique magnetic and luminescent properties. These heterometallic assemblies demonstrate slow magnetic relaxation behavior characteristic of single-molecule magnets, with effective energy barriers reaching 280-290 Kelvin for optimal structural configurations.

The role of manganese(II) hexafluoroacetylacetonate in catalysis research has expanded significantly with the recognition that its unique electronic structure enables selective activation of small molecules under mild conditions. The compound serves as a precursor for generating highly reactive manganese species through reduction with lithium naphthalenide or potassium graphite, producing metallic manganese forms capable of activating aryl halides and other challenging substrates. This in situ generation approach has proven particularly valuable for developing new carbon-carbon bond forming reactions that would be difficult to achieve with conventional organometallic reagents.

Table 2: Research Applications and Key Properties

Application Area Key Property Operational Range Reference Studies
Electron Beam Deposition Sublimation Temperature 200-250°C Thermal decomposition analysis
Chemical Vapor Deposition Vapor Pressure Control 0.82-5.47 Pa MOCVD precursor studies
Heterometallic Synthesis Ligand Exchange Reactivity Room temperature Polynuclear complex formation
Catalysis Research Reduction Potential Variable conditions Organometallic activation studies
Materials Science Thermal Stability Up to 1000°C Nanoparticle synthesis applications

Current research directions involving manganese(II) hexafluoroacetylacetonate focus on exploiting its unique combination of thermal stability and electronic tunability for developing next-generation functional materials. The compound's ability to serve as a platform for introducing fluorinated functionality into coordination polymers and metal-organic frameworks has attracted considerable attention from researchers working on gas separation, catalysis, and sensing applications. The electron-withdrawing nature of the hexafluoroacetylacetonate ligands modulates the electronic properties of the manganese center, enabling fine-tuning of redox potentials and magnetic behavior in ways that are not achievable with conventional acetylacetonate ligands.

Properties

CAS No.

123334-26-9

Molecular Formula

C10H10F12MnO7

Molecular Weight

525.10 g/mol

IUPAC Name

bis((E)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one);manganese;trihydrate

InChI

InChI=1S/2C5H2F6O2.Mn.3H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;;/h2*1,12H;;3*1H2/b2*2-1+;;;;

InChI Key

AIFUSHZHSHRUAS-UTMFBWBUSA-N

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.O.[Mn]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.O.[Mn]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via ligand substitution, where two Hhfa molecules displace the counterions (e.g., Cl⁻ or OAc⁻) from the manganese center. The general reaction is:

MnX2+2HhfaMn(hfa)2+2HX(X = Cl, OAc)\text{MnX}2 + 2\,\text{Hhfa} \rightarrow \text{Mn(hfa)}2 + 2\,\text{HX} \quad (\text{X = Cl, OAc})

Stoichiometric ratios are critical; deviations lead to incomplete ligand coordination or byproduct formation.

Solvent and Temperature Optimization

Ethanol and acetone are preferred due to their ability to dissolve both ionic manganese salts and organic ligands. Reflux conditions (60–80°C) enhance reaction kinetics, achieving yields of 70–85%. Prolonged heating (>12 hours) risks ligand degradation, while shorter durations (<6 hours) result in unreacted starting materials.

Table 1: Solution-Phase Synthesis Parameters

Manganese PrecursorSolventTemperature (°C)Time (h)Yield (%)Purity (%)
MnCl₂Ethanol7087595
Mn(OAc)₂Acetone65108297

Solid-State Synthesis Approach

Solid-state methods eliminate solvent handling and improve crystallinity. A representative protocol involves sealing manganese(II) acetate and sodium 2,2,6,6-tetramethylheptanedionate (Na(thd)) in an evacuated ampule under a temperature gradient (110–120°C).

Procedure and Crystallization

After one week, light-yellow crystals of the heterobimetallic complex [NaMn₂(thd)₄(OAc)]₂ form in the cooler zone. This method yields 92% product with high phase purity, attributed to controlled sublimation and slow crystallization.

Advantages and Limitations

  • Advantages : Minimal solvent use, high crystallinity, scalability.

  • Limitations : Extended reaction time (7 days), specialized equipment required.

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor Synthesis

Mn(hfa)₂- tmeda (tmeda = N,N,N′,N′-tetramethylethylenediamine) exemplifies a tailored precursor for thin-film deposition. The synthesis combines Mn(OAc)₂, Hhfa, and tmeda in heptane/dichloromethane under reflux.

Ligand Stabilization

The tmeda ligand prevents manganese oxidation and enhances volatility. Reaction conditions (30–60 minutes reflux) yield 54–60% of a mononuclear complex, validated by single-crystal X-ray diffraction.

Table 2: MOCVD Precursor Properties

PropertyValue
Thermal stability (°C)Up to 150 (2% residue)
Evaporation rate0.12 g/cm²·h (100°C)
Purity>95% (elemental analysis)

Influence of Reaction Parameters

pH and Counterion Effects

Acidic conditions (pH < 5) protonate Hhfa, reducing its chelating capacity. Neutral to slightly basic media (pH 6–8) optimize ligand deprotonation and Mn²⁺ coordination. Chloride counterions yield faster kinetics than acetate due to higher lability.

Solvent Polarity

Low-polarity solvents (e.g., heptane) favor crystalline product precipitation, while polar solvents (e.g., ethanol) accelerate reaction rates but may trap impurities.

Purification and Characterization Techniques

Crystallization and Vacuum Sublimation

Crude products are recrystallized from hexane/ethyl acetate mixtures or purified via vacuum sublimation (80–100°C, 10⁻³ mbar), achieving >98% purity.

Analytical Validation

  • Elemental analysis : Confirms C, H, F, and Mn content within ±0.3% of theoretical values.

  • IR spectroscopy : Characteristic ν(C=O) at 1649 cm⁻¹ and ν(C-F) at 1202 cm⁻¹.

  • Thermogravimetric analysis (TGA) : Residual mass <2% at 150°C, confirming volatility.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)TimeScalability
Solution-phase75–8595–978–12 hHigh
Solid-state92>997 daysModerate
MOCVD precursor54–60>951–2 hLow

Comparison with Similar Compounds

Fluorinated Metal Acetylacetonates

Fluorinated acetylacetonate complexes of other transition metals share structural similarities but exhibit distinct properties due to differences in metal centers. Key examples include:

Compound Molecular Formula CAS Number Melting Point/Decomposition Key Properties
Cobalt(II) hexafluoroacetylacetonate Co(C₅HF₆O₂)₂·xH₂O 206986-92-7 197 °C (dec.) Higher thermal stability; used in catalysis
Tin(II) hexafluoroacetylacetonate Sn(C₅HF₆O₂)₂ 51319-99-4 Not reported Lower Lewis acidity; semiconductor applications
Manganese(II) hexafluoroacetylacetonate Mn(C₅HF₆O₂)₂·xH₂O 19648-86-3 Not explicitly reported Moderate volatility; CVD precursor

Key Differences :

  • Thermal Behavior : Cobalt derivatives decompose at higher temperatures compared to manganese, likely due to stronger metal-ligand bonding .
  • Electron Withdrawing Effects: Fluorine substitution in hfac ligands increases Lewis acidity compared to non-fluorinated analogs, enhancing reactivity in redox processes .

Non-Fluorinated Manganese Acetylacetonates

Manganese acetylacetonates without fluorine substituents differ significantly in physicochemical behavior:

Compound Molecular Formula CAS Number Melting Point/Decomposition Key Properties
Manganese(II) acetylacetonate Mn(C₅H₇O₂)₂ 14024-58-9 ~160 °C (dec.) Air-sensitive; lower thermal stability
Manganese(III) acetylacetonate Mn(C₅H₇O₂)₃ 14284-89-0 160 °C (dec.) Oxidizing agent; paramagnetic

Key Differences :

  • Oxidation State : Mn(II) complexes are less oxidizing than Mn(III) analogs, affecting their suitability in redox-driven applications .
  • Ligand Effects: Non-fluorinated acac ligands reduce volatility and increase hygroscopicity compared to hfac derivatives .

Other Manganese Coordination Complexes

Manganese forms diverse coordination compounds, such as manganese(II) acetate tetrahydrate (CAS: 6156-78-1) and manganese(II) chloride tetrahydrate (CAS: 13446-34-9). These ionic salts lack the chelating ligands of hfac complexes, resulting in:

  • Lower Volatility : Ionic compounds decompose rather than sublimate, limiting CVD utility .
  • Solubility : High water solubility contrasts with the organic solvent compatibility of hfac complexes .

Structural and Analytical Insights

  • Crystallography: Refinement techniques (e.g., SHELXL) reveal that Mn(hfac)₂ adopts an octahedral geometry, with fluorine atoms contributing to shortened Mn–O bond lengths compared to non-fluorinated analogs .
  • Spectroscopy : Fluorine NMR and IR spectra of hfac complexes show distinct signals due to strong C–F vibrational modes, absent in acac derivatives .

Biological Activity

Manganese(II) hexafluoroacetylacetonate (Mn(hfac)₂) is an organometallic compound that has garnered attention for its potential biological activities. This article explores the biological interactions, mechanisms of action, and research findings related to this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₀H₄F₁₂MnO₄
  • Molecular Weight : 471.05 g/mol
  • Purity : Typically around 95%.

Manganese complexes, including Mn(hfac)₂, interact with various biological targets such as enzymes and proteins. They are known to influence cellular processes through several mechanisms:

  • Oxidative Stress Modulation : Mn(hfac)₂ can act as an oxidative agent, potentially affecting redox-sensitive signaling pathways in cells.
  • Metal Ion Chelation : The compound can chelate essential metal ions, disrupting normal cellular functions and inhibiting bacterial growth.
  • Magnetic Properties : Certain manganese complexes exhibit unique magnetic behaviors that may influence biological systems at the molecular level .

Antimicrobial Properties

Research indicates that Mn(hfac)₂ exhibits antimicrobial activity against various pathogens. Its mechanism involves the chelation of essential metal ions required for microbial growth, leading to growth inhibition.

  • Case Study : In vitro studies demonstrated that Mn(hfac)₂ effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

Interaction with Biomolecules

Manganese complexes have been shown to interact with biomolecules, influencing their structure and function:

  • Enzyme Inhibition : Mn(hfac)₂ has been reported to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.
  • Protein Binding : Studies indicate that Mn(hfac)₂ can bind to proteins, altering their conformation and activity. This interaction is crucial for understanding its potential therapeutic applications.

Research Findings

Recent studies have provided insights into the biological effects of Mn(hfac)₂:

StudyFocusFindings
Enzyme InteractionMn(hfac)₂ inhibits enzyme activity by binding to active sites, affecting metabolic processes.
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Magnetic PropertiesExhibited unique metamagnetic behavior that may influence biological interactions.

Toxicity and Safety Profile

While exploring the biological activity of Mn(hfac)₂, it is essential to consider its safety profile:

  • Toxicological Studies : Limited studies indicate that at high concentrations, manganese compounds can exhibit toxicity, particularly affecting the nervous system and causing oxidative stress .
  • Safety Measures : Handling of Mn(hfac)₂ should be done with caution due to its potential toxicity at elevated levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing high-purity manganese(II) hexafluoroacetylacetonate?

  • Methodological Answer: Synthesis typically involves reacting manganese(II) salts with hexafluoroacetylacetone (Hhfac) in anhydrous solvents under inert atmospheres (e.g., nitrogen or argon). Key parameters include stoichiometric ratios (1:2 Mn:hfac), solvent choice (e.g., ethanol or THF), and reaction temperature (60–80°C). Purity is verified via elemental analysis and FT-IR spectroscopy to confirm ligand coordination .
  • Data Consideration: Monitor reaction progress using UV-Vis spectroscopy to track ligand exchange kinetics. Impurities (e.g., unreacted Mn²⁺) can be quantified via ICP-MS .

Q. Which spectroscopic techniques are most effective for characterizing manganese(II) hexafluoroacetylacetonate?

  • Methodological Answer:

  • X-ray crystallography resolves molecular geometry and ligand coordination modes (e.g., octahedral vs. tetrahedral symmetry) .
  • EPR spectroscopy identifies Mn(II) oxidation state and spin states (high-spin d⁵, S = 5/2) .
  • Thermogravimetric analysis (TGA) assesses thermal stability and ligand decomposition thresholds .

Q. How should researchers handle and store manganese(II) hexafluoroacetylacetonate to prevent degradation?

  • Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon) at –20°C to minimize oxidation and moisture uptake. Degradation products (e.g., MnO or MnF₂) can be identified via XRD. Always use gloveboxes for air-sensitive manipulations .

Q. What are the key challenges in interpreting magnetic susceptibility data for Mn(II) complexes with fluorinated ligands?

  • Methodological Answer: Fluorinated ligands like hfac⁻ introduce strong ligand-field effects, complicating spin-state assignments. Use Evans method (NMR-based) or SQUID magnetometry to measure µeff. Compare experimental data with theoretical models (e.g., Curie-Weiss law) to resolve discrepancies .

Advanced Research Questions

Q. How do decomposition pathways of manganese(II) hexafluoroacetylacetonate vary under oxidative vs. reductive conditions?

  • Methodological Answer: Under oxidative conditions (e.g., O₂ exposure), Mn(II) oxidizes to Mn(III/IV), forming MnOxFy species detectable via XANES. Reductive environments (e.g., H₂) promote ligand dissociation, yielding Mn(0) nanoparticles. In situ Raman spectroscopy tracks intermediate phases .
  • Data Contradiction: Conflicting reports on Mn(II)→Mn(IV) pathways require controlled in situ electrochemical studies to map redox transitions .

Q. What role does the hexafluoroacetylacetonate ligand play in modulating Mn(II) redox behavior in catalytic applications?

  • Methodological Answer: The electron-withdrawing CF₃ groups stabilize high oxidation states, enhancing catalytic activity in oxidation reactions (e.g., alkene epoxidation). Use cyclic voltammetry to measure redox potentials and DFT calculations to correlate ligand effects with reactivity .

Q. How can researchers resolve discrepancies in reported crystal structures of manganese(II) hexafluoroacetylacetonate adducts?

  • Methodological Answer: Discrepancies (e.g., bond-length variations) arise from solvent inclusion or disorder. Employ high-resolution single-crystal XRD (≤0.8 Å) and refine structures using software like SHELXL. Cross-validate with Hirshfeld surface analysis to assess packing effects .

Q. What strategies mitigate ligand substitution in Mn(II)-hfac complexes during catalytic cycles?

  • Methodological Answer: Introduce sterically bulky co-ligands (e.g., phosphines) to block substitution sites. Monitor ligand exchange kinetics via <sup>19</sup>F NMR or mass spectrometry. Stabilizing solvents (e.g., fluorinated ethers) reduce ligand leaching .

Data Analysis & Presentation Guidelines

  • Contradictory Data Resolution: For conflicting oxidation-state assignments, combine XPS (Mn 2p3/2 binding energy) and EPR to distinguish Mn(II) from Mn(III/IV) .
  • Tables & Figures:
    • Include TGA data showing weight loss (%) vs. temperature (°C) to illustrate decomposition steps.
    • Present crystallographic data (e.g., bond lengths/angles) in tables, with CIF files archived in supplements .

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